N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Description
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Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-6-7-14(19)18-13-10-8-12(9-11-13)17-20-15(2,3)16(4,5)21-17/h8-11H,6-7H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJOQRNUTCQMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H26BNO2
- CAS Number : 2055286-48-9
- Molecular Weight : 378.37 g/mol
The compound features a boron-containing dioxaborolane moiety, which is known for its role in various biological applications, particularly in drug design and development.
The biological activity of this compound can be attributed to its interaction with specific protein targets. Its structural components suggest potential inhibition of certain kinases or protein-protein interactions (PPIs), which are critical in various cellular processes.
Potential Targets:
- Cyclin-dependent kinases (CDKs) : The compound may interact with CDKs involved in cell cycle regulation.
- Protein-protein interactions : The dioxaborolane group could facilitate binding to proteins that are pivotal in signaling pathways.
Biological Activity Data
Recent studies have indicated that derivatives of dioxaborolanes exhibit significant biological activities including:
- Anticancer properties : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by inhibiting key signaling pathways.
- Antiviral effects : Certain dioxaborolane derivatives have shown promise in inhibiting viral replication.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antiviral | Inhibition of viral replication | |
| Kinase inhibition | Modulation of cell cycle |
Case Studies
-
Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
- Methodology : Cell viability assays (MTT assay) and flow cytometry were employed to assess the efficacy.
- Findings : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines.
-
Inhibition of Protein Kinases : Research focused on the compound's ability to inhibit CDK activity demonstrated promising results.
- Experiment : In vitro kinase assays were conducted to determine the inhibitory potential.
- Results : The compound showed selective inhibition of CDK4/6 with an IC50 value significantly lower than that of standard inhibitors.
Scientific Research Applications
Medicinal Chemistry
The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. Its boron-containing structure is particularly relevant in the design of pharmaceuticals due to the role of boron in biological systems.
Case Studies:
- Anticancer Activity : Research has indicated that boron compounds can enhance the efficacy of certain anticancer agents. For instance, studies have shown that modifications to the dioxaborolane structure can improve the selectivity and potency of drugs targeting cancer cells .
- Neuroprotective Effects : Investigations into neuroprotection have demonstrated that similar compounds exhibit protective effects against neuronal damage in models of neurodegenerative diseases. The dioxaborolane moiety may contribute to these protective mechanisms by modulating oxidative stress pathways .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations.
Applications:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .
- Synthesis of Functionalized Compounds : The presence of both amide and dioxaborolane functionalities enables the synthesis of a diverse range of derivatives that can be tailored for specific applications in materials science and catalysis .
Materials Science
The incorporation of boron into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.
Innovative Uses:
- Boron-Doped Polymers : Research has shown that polymers containing boron can exhibit improved flame retardancy and thermal stability. The unique properties conferred by the dioxaborolane structure make it an attractive candidate for developing advanced materials .
- Nanocomposites : The compound's ability to form stable interactions with nanomaterials can lead to the development of nanocomposites with enhanced electrical and mechanical properties. This application is crucial for electronics and structural materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
